Home > Products > Screening Compounds P43251 > (2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone
(2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone - 1040639-45-9

(2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone

Catalog Number: EVT-3535430
CAS Number: 1040639-45-9
Molecular Formula: C22H20F2N4O2
Molecular Weight: 410.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2,6-Difluorophenyl)(6-methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

  • Compound Description: This compound demonstrated higher anticancer activity against MCF-7 and MDA-MB231 human breast cancer cell lines compared to the reference drug. []
  • Relevance: This compound shares a similar scaffold with (2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone, particularly the presence of the 2,6-difluorophenyl and methanone moieties. Both compounds also feature a nitrogen-containing heterocycle linked to the methanone group through a piperazine or 3,4-dihydroisoquinoline ring. This structural similarity suggests potential anticancer properties for (2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone. []

(6-Methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(6-methoxypyridin-3-yl)methanone

  • Compound Description: This compound exhibited greater efficacy against the tested cancer cell lines than the reference drug erlotinib. []
  • Relevance: Similar to (2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone, this compound possesses a methanone group connected to a nitrogen-containing heterocycle (imidazo[1,2-a]pyridine) via a 3,4-dihydroisoquinoline ring. The shared structural features, including the methoxy substituents, suggest potential anticancer properties for (2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone. []

(6-Methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(pyrimidin-5-yl)methanone

  • Compound Description: This compound exhibited significant potency in inhibiting the tyrosine kinase EGFR, exceeding the potency of erlotinib. []
  • Relevance: This compound shares the core structure of a methanone group linked to a nitrogen-containing heterocycle (imidazo[1,2-a]pyridine) via a 3,4-dihydroisoquinoline ring with (2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone. The shared structural motifs suggest that (2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone might also exhibit inhibitory activity against EGFR. []

6-Methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound displayed higher activity against tested cancer cell lines compared to erlotinib. []
  • Relevance: While lacking the methanone moiety, this compound shares the 6-methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline structure with other potent compounds listed here. This structural similarity to (2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone, particularly the imidazo[1,2-a]pyridine and substituted phenyl rings, suggests potential anticancer properties for (2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone. []

6-Methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-tosyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound showed remarkable potency in inhibiting the tyrosine kinase EGFR, surpassing the potency of erlotinib. []
  • Relevance: This compound features the 6-methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline scaffold, linking it structurally to (2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone. The presence of the imidazo[1,2-a]pyridine and substituted phenyl groups, common to both compounds, suggests potential anticancer properties and EGFR inhibitory activity for (2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone. []

6-Methoxy-2-((4-methoxyphenyl)sulfonyl)-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound exhibited impressive potency in inhibiting the tyrosine kinase EGFR, comparable to the potency of erlotinib. []
  • Relevance: Similar to (2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone, this compound contains a 4-methoxyphenyl group attached to a sulfonyl moiety. The shared 6-methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline structure, particularly the presence of the imidazo[1,2-a]pyridine and methoxy-substituted phenyl rings, suggests that (2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone might possess anticancer properties and inhibitory activity against EGFR. []
  • Compound Description: ST91 is an α2-adrenergic receptor (α2AR) agonist that demonstrates antinociceptive effects and synergy with opioids. It exhibits a unique pharmacological profile, activating both α2AAR and non-α2AAR subtypes. This characteristic makes ST91 potentially advantageous in pain management as it reduces reliance on the α2AAR subtype associated with sedation, a common side effect of α2AR agonists. [, ]
  • Relevance: While not structurally identical, ST91 shares a pharmacological connection with (2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone. The research papers highlight the role of specific structural motifs, like the 2,6-disubstituted phenyl ring and its influence on receptor binding and subtype selectivity. [, ] The presence of a 2,6-difluorophenyl group in (2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone suggests it might interact with similar biological targets, potentially exhibiting antinociceptive or analgesic properties. Further investigation is needed to confirm any shared pharmacological activities.

Properties

CAS Number

1040639-45-9

Product Name

(2,6-Difluorophenyl)(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone

IUPAC Name

(2,6-difluorophenyl)-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone

Molecular Formula

C22H20F2N4O2

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C22H20F2N4O2/c1-30-16-7-5-15(6-8-16)19-9-10-20(26-25-19)27-11-13-28(14-12-27)22(29)21-17(23)3-2-4-18(21)24/h2-10H,11-14H2,1H3

InChI Key

LPDPIICLUJKRQI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.